2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol

Description

Chemical Identity and Nomenclature

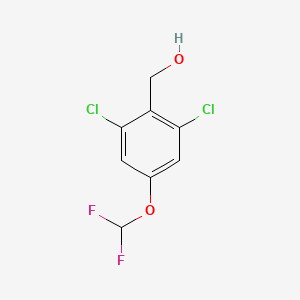

2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol (CAS: 1806276-05-0) is a halogenated benzyl alcohol derivative with the molecular formula C₈H₆Cl₂F₂O₂ and a molecular weight of 243.03 g/mol. Its systematic IUPAC name, (2,6-dichloro-4-(difluoromethoxy)phenyl)methanol , reflects its substitution pattern: two chlorine atoms at the 2- and 6-positions of the benzene ring, a difluoromethoxy group (-OCHF₂) at the 4-position, and a hydroxymethyl (-CH₂OH) moiety. The structural representation in SMILES notation is FC(F)OC1=CC(Cl)=C(C(Cl)=C1)CO .

| Property | Value | Source |

|---|---|---|

| CAS Number | 1806276-05-0 | |

| Molecular Formula | C₈H₆Cl₂F₂O₂ | |

| Molecular Weight | 243.03 g/mol | |

| IUPAC Name | (2,6-dichloro-4-(difluoromethoxy)phenyl)methanol |

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century, with Alexander Borodin’s 1862 demonstration of halogen exchange using benzoyl chloride and potassium bifluoride. However, industrial applications surged during World War II, driven by the demand for uranium hexafluoride (UF₆) in nuclear projects and fluoropolymers resistant to corrosive gases. The development of electrophilic fluorination and trifluoromethylation methods in the late 20th century enabled practical access to complex fluorinated structures like this compound.

This compound exemplifies modern trends in agrochemical design, where fluorinated groups enhance bioactivity and environmental stability. The difluoromethoxy group (-OCHF₂) in particular balances lipophilicity and metabolic resistance, making it a key motif in pesticides and herbicides.

Position Within Halogenated Benzyl Alcohol Derivatives

Halogenated benzyl alcohols are characterized by substitutions on the benzene ring and hydroxymethyl group. This compound distinguishes itself through:

- Dual Chlorination : Chlorine atoms at the 2- and 6-positions increase steric hindrance and electron-withdrawing effects, influencing reactivity.

- Difluoromethoxy Group : The -OCHF₂ moiety enhances metabolic stability compared to non-fluorinated analogs, as seen in agrochemicals like flufenacet and fluroxypyr.

- Structural Analogs : Contrasts with simpler derivatives such as 4-(difluoromethoxy)benzyl alcohol (CAS: 659-33-6), which lacks chlorine substituents, and 2,3-dichloro-4-(difluoromethoxy)benzyl alcohol (CAS: 1803713-44-1), where chlorine positions alter electronic properties.

Properties

IUPAC Name |

[2,6-dichloro-4-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWAFMFGMDHDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CO)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol typically involves introducing dichloro and difluoromethoxy groups onto a benzyl alcohol framework. Key methods include:

- Reaction with Difluoromethyl Ether: Reacting 2,6-dichlorobenzyl alcohol with difluoromethyl ether under appropriate conditions.

- Difluoromethylation: Utilizing difluoromethylation reagents in the presence of a base to introduce the difluoromethoxy group.

Specific Synthesis of 2,6-Dichlorobenzyl Alcohol

A process for producing 2,6-dichlorobenzyl alcohol involves reacting 2,6-dichlorobenzyl chloride with an acetate-forming agent to form its acetate. The method uses a quaternary ammonium salt as a phase transfer catalyst, which is effective for producing highly pure 2,6-dichlorobenzyl alcohol from 2,6-dichlorobenzyl chloride.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

- Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to different derivatives.

- Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Reagents and Conditions

- Oxidation: Common oxidizing agents include potassium permanganate (\$$KMnO4\$$) and chromium trioxide (\$$CrO3\$$).

- Reduction: Reducing agents like lithium aluminum hydride (\$$LiAlH4\$$) or sodium borohydride (\$$NaBH4\$$) are often used.

- Substitution: Nucleophiles such as sodium methoxide (\$$NaOMe\$$) or potassium tert-butoxide (\$$KOtBu\$$) can be employed for substitution reactions.

Major Products Formed

The products formed depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2,6-dichloro-4-(difluoromethoxy)benzaldehyde or 2,6-dichloro-4-(difluoromethoxy)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Biological Activity

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets such as enzymes or receptors. The presence of halogen substituents may enhance binding affinity and modulate enzyme activity, potentially leading to various physiological effects. Research indicates that compounds with similar structures exhibit diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to different derivatives.

Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2,6-dichloro-4-(difluoromethoxy)benzaldehyde or 2,6-dichloro-4-(difluoromethoxy)benzoic acid .

Scientific Research Applications

Organic Chemistry

2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reactions such as:

- Oxidation : Conversion to aldehydes or carboxylic acids.

- Reduction : Formation of benzyl ethers.

- Substitution Reactions : Replacement of chlorine atoms with other functional groups.

Biological Research

Research into the biological activity of this compound has revealed potential interactions with biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : Possible modulation of cellular signaling pathways through receptor interactions.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various pathogens.

Medicinal Chemistry

The compound is under investigation for its potential use in drug development. Its unique properties may contribute to the design of new pharmaceuticals with enhanced efficacy and safety profiles.

Table 1: Chemical Reaction Pathways

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes, Carboxylic Acids | KMnO₄, CrO₃ |

| Reduction | Benzyl Ethers | LiAlH₄, NaBH₄ |

| Substitution | Various Substituted Benzyl Alcohol Derivatives | Nucleophiles (amines, thiols) |

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of metabolic enzymes | |

| Receptor Interaction | Modulation of signaling pathways | |

| Antimicrobial | Activity against select pathogens |

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in drug metabolism. Results indicated a significant inhibition effect, suggesting potential for use as a therapeutic agent in metabolic disorders.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited antimicrobial properties against Gram-positive bacteria. The findings support further exploration into its use as an antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2,6-dichloro-4-(difluoromethoxy)benzyl alcohol, differing primarily in halogenation patterns or functional groups:

Key Observations :

- Functional Group Influence : The difluoromethoxy group (-OCF₂H) in the target compound offers electron-withdrawing effects and metabolic resistance compared to methoxy (-OCH₃) or hydroxy (-OH) groups ().

- Positional Isomerism : 2,4-Dichlorobenzyl alcohol (C₇H₆Cl₂O, ) demonstrates how substituent positions alter physicochemical properties and reactivity.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

Notes:

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure with dichloro and difluoromethoxy functional groups, which may influence its interaction with biological targets. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves introducing the dichloro and difluoromethoxy groups onto a benzyl alcohol framework. Common methods include:

- Difluoromethylation : Utilizing difluoromethylation reagents in the presence of a base to introduce the difluoromethoxy group.

- Oxidation : The alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets such as enzymes or receptors. The presence of halogen substituents may enhance binding affinity and modulate enzyme activity, potentially leading to various physiological effects .

Pharmacological Potential

Research indicates that compounds with similar structures exhibit diverse pharmacological properties:

- Antitumor Activity : Some studies have reported that halogenated benzyl alcohol derivatives show significant cytotoxic effects against cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of chlorine and bromine substituents has been associated with enhanced antitumor activity .

- Anti-inflammatory and Antibacterial Effects : Halogenated compounds often exhibit anti-inflammatory and antibacterial properties. For instance, pyrazole derivatives with similar functional groups have shown promising results in inhibiting bacterial growth and reducing inflammation .

Study 1: Antitumor Activity

A study investigated various halogenated benzyl alcohol derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with dichloro substitutions exhibited higher potency compared to their non-halogenated counterparts. The mechanism was attributed to the induction of apoptosis in cancer cells .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of halogenated benzyl alcohol derivatives. The findings demonstrated that these compounds had significant inhibitory effects against several bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol | High | Yes | Moderate |

| 2-Bromo-4-(difluoromethoxy)benzyl alcohol | High | No | High |

Q & A

Q. What are the optimized synthetic routes for 2,6-dichloro-4-(difluoromethoxy)benzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and substitution steps. For example, chlorination of a benzyl alcohol precursor using thionyl chloride or phosphorus pentachloride under anhydrous conditions can introduce chlorine atoms. The difluoromethoxy group is introduced via nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂O−) in polar aprotic solvents like DMF at 60–80°C .

- Key Variables : Temperature, solvent polarity, and catalyst (e.g., sulfuric acid for esterification steps ).

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield Optimization : Reflux time (4–18 hours) and stoichiometric ratios (1:1.2 for precursor to fluorinating agent) are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm; –CF₂O– signals at δ 110–120 ppm in ¹⁹F NMR) .

- IR Spectroscopy : Peaks at 3300–3500 cm⁻¹ (–OH stretch), 1250 cm⁻¹ (C–F stretch), and 750 cm⁻¹ (C–Cl stretch) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer :

- Solubility : Use DMSO or THF for stock solutions (10 mM); sonication at 37°C enhances dissolution . Avoid aqueous buffers unless emulsifiers (e.g., Tween-80) are added .

- Stability : Store at –20°C in anhydrous conditions; monitor degradation via TLC or LC-MS over 1–3 months .

- Data Table :

| Solvent | Solubility (mg/mL) | Stability (at 25°C) |

|---|---|---|

| DMSO | 25 | >6 months |

| Ethanol | 15 | 3 months |

| Water | <0.1 | <1 week |

Advanced Research Questions

Q. How do the electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The –OCF₂ group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution at the para position but deactivates meta positions.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) due to reduced ring reactivity .

- Contradictions : Some studies report unexpected regioselectivity in nitration reactions; DFT calculations are recommended to predict sites .

Q. What are the degradation pathways of this compound under environmental conditions, and how can they be tracked?

- Methodological Answer :

- Photodegradation : Use UV-Vis spectroscopy (λ = 290–320 nm) to monitor breakdown products (e.g., 2,6-dichloro-4-hydroxybenzyl alcohol) in simulated sunlight .

- Biodegradation : Incubate with soil microbiota and analyze via GC-MS for dechlorinated metabolites .

- Hydrolysis : Conduct pH-dependent studies (pH 3–9) to identify ester or ether cleavage products .

Q. How can researchers design assays to evaluate its biological activity against enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 or hydrolases) due to the compound’s lipophilic Cl/F substituents .

- Assay Design :

Use fluorescence-based inhibition assays (e.g., CYP3A4 with 7-benzyloxyquinoline).

Measure IC₅₀ values at 10–100 µM concentrations.

Validate with X-ray crystallography to confirm binding modes .

Q. How to resolve contradictions in reported solubility and stability data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.